(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1233860-33-7
VCID: VC0110450
InChI: InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Molecular Formula: C15H19FN2O5
Molecular Weight: 326.324

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

CAS No.: 1233860-33-7

Cat. No.: VC0110450

Molecular Formula: C15H19FN2O5

Molecular Weight: 326.324

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate - 1233860-33-7

Specification

CAS No. 1233860-33-7
Molecular Formula C15H19FN2O5
Molecular Weight 326.324
IUPAC Name tert-butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1
Standard InChI Key MHOIEGRSORTDPW-JTQLQIEISA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]

Introduction

Basic Information and Identification

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral organic compound characterized by its specific stereochemistry at the 3-position of the pyrrolidine ring. The compound is identified through various chemical identifiers and physical properties as outlined in Table 1.

Table 1: Chemical Identifiers and Physical Properties

ParameterDescription
CAS Number1233860-33-7
Molecular FormulaC₁₅H₁₉FN₂O₅
Molecular Weight326.324 g/mol
IUPAC Nametert-butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Standard InChIInChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1
Standard InChIKeyMHOIEGRSORTDPW-JTQLQIEISA-N
SMILESCC(C)(C)OC(=O)N1CCC@@HOC2=C(F)C=CC=C2N+=O
PubChem Compound ID53255746

The compound exists as a solid at room temperature and is typically available as a powder for research purposes .

Chemical Structure and Functional Groups

The molecular structure of (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate incorporates several key functional groups that contribute to its chemical properties and potential biological activities.

Core Structural Components

The compound features four main structural components:

  • A pyrrolidine ring with S-stereochemistry at the 3-position

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the pyrrolidine

  • A 2-fluoro-6-nitrophenoxy substituent at the 3-position of the pyrrolidine ring

  • A carboxylate functional group linking the tert-butyl group to the pyrrolidine nitrogen

Key Functional Groups

The presence of specific functional groups contributes significantly to the compound's reactivity and potential applications:

  • Nitro Group: The nitro (-NO₂) group at the 6-position of the phenoxy ring enhances the compound's electrophilicity and may contribute to its potential biological activity.

  • Fluoro Group: The fluorine atom at the 2-position of the phenoxy ring improves metabolic stability and can enhance binding affinity to biological targets.

  • tert-Butyloxycarbonyl Group: This serves as a protecting group for the pyrrolidine nitrogen, which is essential during synthesis and can be selectively cleaved under acidic conditions.

  • Ether Linkage: The ether bond connecting the pyrrolidine ring to the phenoxy group provides conformational flexibility and potential for hydrogen bonding.

The combination of these functional groups in a specific spatial arrangement contributes to the compound's unique chemical and biological properties.

Stereochemistry and Chirality

Stereochemical Configuration

The "S" designation in the name indicates the absolute stereochemistry at the 3-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This chiral center is critical for the compound's three-dimensional structure and potentially for its biological activity.

Related Enantiomers and Diastereomers

The R-enantiomer, (R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 1233860-17-7), is the mirror image of the title compound . Enantiomeric pairs often exhibit different biological activities due to the chirality of biological receptors and enzymes. The specific stereochemistry can significantly influence binding affinity, receptor selectivity, and metabolic fate.

Synthesis and Chemical Transformations

Key Reaction Considerations

Several factors are critical during the synthesis of this compound:

  • Stereoselectivity: Maintaining the correct stereochemistry during reactions is essential and may require stereoselective reagents or catalysts.

  • Protection/Deprotection: The use of protecting groups, particularly for the pyrrolidine nitrogen, is often necessary to prevent unwanted side reactions.

  • Regioselectivity: When introducing the fluorine and nitro groups to the phenoxy moiety, careful control of regioselectivity is required to ensure correct positioning.

Biological Activity and Applications

Structure-Activity Relationships

The specific structural features of the compound contribute to its biological activity:

  • The fluorine atom enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.

  • The nitro group can participate in hydrogen bonding and can be reduced to an amino group, which is a common transformation in drug development.

  • The pyrrolidine ring provides a rigid scaffold that positions functional groups in specific spatial orientations, which can be critical for receptor binding.

Comparison with Related Compounds

Several structurally related compounds share similarities with (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, providing valuable insights into structure-activity relationships.

Table 2: Comparison of Structurally Related Compounds

CompoundCAS NumberKey Structural DifferencePotential Impact on Activity
(S)-tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate1233860-27-9Lacks fluorine atom at 2-positionPotentially reduced metabolic stability; different electronic properties
(S)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate1233860-16-6Nitro group at 4-position instead of 6-positionAltered electronic distribution; different binding orientation
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate1233860-17-7R-configuration at 3-position instead of SPotentially different binding affinity and selectivity

These structural variations can significantly impact biological activity, highlighting the importance of precise structural design in pharmaceutical development.

Research Applications and Future Directions

Current Research Applications

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is primarily utilized in:

  • Medicinal Chemistry: As a building block or intermediate in drug development processes .

  • Organic Synthesis: For the creation of more complex molecules with potential biological activity .

  • Chemical Research: As a model compound for studying stereoselective reactions and developing new synthetic methodologies.

Future Research Directions

Future research on this compound could explore:

  • Development of more efficient and stereoselective synthesis methods

  • Exploration of specific biological targets and mechanisms of action

  • Structure-activity relationship studies to optimize biological activity

  • Investigation of potential applications in areas beyond pharmaceuticals, such as materials science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator